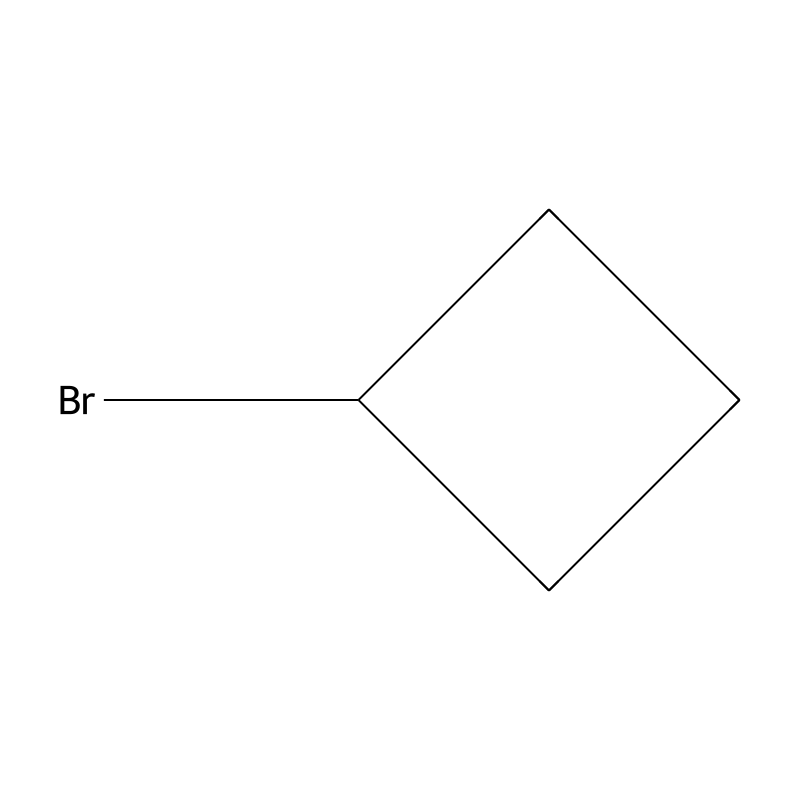

Bromocyclobutane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Chemistry: Bicyclobutanes

Summary of the Application: Bromocyclobutane is used in the synthesis of Bicyclo[1.1.0]butanes (BCBs), which are among the most structurally compact cyclic molecules known . BCBs have rich synthetic value because of their high strain energy .

Methods of Application or Experimental Procedures: The unique chemistry of small, strained carbocyclic systems has long captivated organic chemists from a theoretical and fundamental standpoint .

Results or Outcomes Obtained: New approaches for preparing, functionalizing, and using BCBs in “strain-release” transformations have positioned BCBs to be powerful synthetic workhorses . The olefinic character of the bridgehead bond enables BCBs to be elaborated into various other ring systems and function as covalent warheads for bioconjugation .

Physical Chemistry: Laser Induced Photolysis

Summary of the Application: Bromocyclobutane is used in the study of laser-induced photolysis . This process involves the use of a pulsed CO2 laser to induce SF6 sensitized photodissociation of bromocyclobutane .

Methods of Application or Experimental Procedures: The pulsed CO2 laser induced SF6 sensitized photodissociation of bromocyclobutane is investigated . Bromocyclobutane has two dissociation channels from its ground electronic state . The major channel (>90%) is HBr elimination yielding 1,3-butadiene, whereas the minor one is the ring cleavage producing vinyl bromide and ethylene .

Results or Outcomes Obtained: The time-resolved formation of 1,3-butadiene is monitored by UV absorption from which unimolecular rate constants for bromocyclobutane and cyclohexene dissociation are found to be 8 × 10^5 s^−1 and 1 × 10^6 s^−1, respectively . A red-shift of 38 nm and 50 nm observed in the UV spectra of butadiene produced respectively from bromocyclobutane and cyclohexene, suggests that vibrationally hot butadiene molecules are formed .

Bromocyclobutane is an organic compound with the molecular formula and a molecular mass of approximately 135.00 g/mol. It is classified as a halogenated cycloalkane, specifically a brominated derivative of cyclobutane. The compound appears as a colorless liquid with a boiling point ranging from 107 to 108 °C and a density of 1.43 g/cm³ at 24 °C . Its structure consists of a four-membered carbon ring (cyclobutane) with a bromine atom attached, making it an important compound in various

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions or amines, leading to the formation of alcohols or amines.

- Elimination Reactions: Under certain conditions, bromocyclobutane can undergo elimination reactions to form alkenes.

- Thermal Decomposition: The compound can decompose thermally, which has been studied in detail over a temperature range of 791–1224 K, revealing insights into its stability and reactivity .

Bromocyclobutane can be synthesized through various methods:

- Hydrobromic Acid Reaction: A practical synthesis method involves reacting cyclopropyl carbinol with hydrobromic acid. This method yields bromomethyl cyclobutane as the main product along with by-products like 4-bromo-1-butene .

- Cyclization Reactions: Bromocyclobutane can also be synthesized by cyclization of suitable precursors containing bromine.

- Electrophilic Addition: The addition of bromine to cyclobutene can also produce bromocyclobutane.

These methods vary in complexity and yield, with hydrobromic acid reaction being noted for its cost-effectiveness and simplicity.

Bromocyclobutane has several applications, including:

- Intermediate in Organic Synthesis: It serves as an important intermediate in the synthesis of other organic compounds.

- Pharmaceuticals: It may be used in the development of new pharmaceuticals due to its unique structure and reactivity.

- Agricultural Chemicals: Potential applications in agrochemicals are being explored, particularly in developing new pesticides or herbicides.

Bromocyclobutane shares similarities with other halogenated cyclic compounds. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Cyclobutane | Parent compound without halogen | |

| Bromomethylcyclopropane | Similar structure but with different ring size | |

| 1-Bromobutane | Straight-chain counterpart | |

| 1,2-Dibromocyclobutane | Contains two bromine atoms |

Uniqueness of Bromocyclobutane

Bromocyclobutane is unique due to its four-membered ring structure combined with a bromine substituent, which influences its reactivity compared to both linear and other cyclic halogenated compounds. This unique combination allows it to participate in specific

XLogP3

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant